1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol
CAS No.:
Cat. No.: VC13310444
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 1-phenyl-1-(4-propan-2-ylpyridin-2-yl)ethanol |
| Standard InChI | InChI=1S/C16H19NO/c1-12(2)13-9-10-17-15(11-13)16(3,18)14-7-5-4-6-8-14/h4-12,18H,1-3H3 |
| Standard InChI Key | YDMFBXUOKANVOV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O |
| Canonical SMILES | CC(C)C1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O |
Introduction
Key Findings
1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol (C₁₆H₁₉NO) is a secondary alcohol featuring a phenyl group, a 4-isopropyl-substituted pyridine ring, and a hydroxyl-bearing chiral center. With limited direct pharmacological data available, its significance lies in its structural complexity, synthetic versatility, and potential as a precursor for bioactive molecules. This report consolidates molecular characteristics, synthetic pathways, physicochemical properties, and hypothesized applications based on structural analogs and computational insights.
Structural and Molecular Characterization
Chemical Identity
The compound’s IUPAC name, 1-phenyl-1-(4-propan-2-ylpyridin-2-yl)ethanol, reflects its branched architecture . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO | |
| Molecular Weight | 241.33 g/mol | |
| SMILES | CC(C)C₁=CC(=NC=C₁)C(C)(C₂=CC=CC=C₂)O | |
| InChI Key | YDMFBXUOKANVOV-UHFFFAOYSA-N |
The pyridine ring’s 4-isopropyl group enhances hydrophobicity, while the phenyl-ethanol moiety introduces stereochemical complexity. X-ray crystallography of analogous compounds (e.g., ) suggests a non-planar conformation due to steric hindrance between substituents.
Synthetic Methodologies
Primary Synthesis Route
A documented approach involves condensation reactions between pyridin-2-yl-4-oxobutanal derivatives and amines under catalytic conditions. For example:
Step 1: Formation of the pyridine intermediate via Friedländer quinoline synthesis, using polyphosphoric acid (PPA) to facilitate cyclization .
Step 2: Nucleophilic addition of a Grignard reagent (e.g., phenylmagnesium bromide) to the ketone group, followed by acidic workup to yield the alcohol.
Alternative Pathways
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Reductive Amination: Reacting 4-isopropylpyridine-2-carbaldehyde with acetophenone derivatives in the presence of sodium borohydride .
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Multi-component Reactions: Utilizing TosOH-mediated couplings of pyridin-2-amines, aldehydes, and isonitriles .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Likely decomposes above 250°C, inferred from analogous alcohols .
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Solubility: Low water solubility (logP ≈ 3.2 predicted via PubChem tools ), soluble in dichloromethane and ethanol.
Spectroscopic Data
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¹H NMR: Expected signals include δ 1.2–1.4 (isopropyl CH₃), δ 4.8 (OH, broad), and δ 7.2–8.5 (aromatic protons) .
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IR: Strong O-H stretch near 3350 cm⁻¹ and C-O stretch at 1050–1100 cm⁻¹.
Chemical Reactivity
Oxidation
The secondary alcohol oxidizes to 1-phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethanone using Jones reagent (CrO₃/H₂SO₄). This ketone is a potential intermediate for heterocyclic syntheses.
Esterification
Reaction with acetyl chloride yields the corresponding acetate ester, enhancing lipophilicity for drug delivery applications.
Nucleophilic Substitution
The hydroxyl group can be replaced by halogens (e.g., PCl₅ → Cl substitution) to form alkyl halides, useful in cross-coupling reactions.
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